molecular formula C22H16FN3O2S B3679695 N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide

N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide

Cat. No.: B3679695
M. Wt: 405.4 g/mol
InChI Key: OXHJRUAGULQDRV-UHFFFAOYSA-N
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Description

N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzoxazole ring, and a carbamothioyl linkage

Preparation Methods

The synthesis of N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide typically involves multiple stepsSpecific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorobenzene, benzoxazole precursors, and thiocarbamoyl chloride . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide include other benzoxazole derivatives and fluorophenyl compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties .

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-13-5-4-6-14(11-13)20(27)26-22(29)24-15-9-10-19-18(12-15)25-21(28-19)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJRUAGULQDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide
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N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide

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